molecular formula C19H35NO3S B14070147 1-Dodecanamine, 4-methylbenzenesulfonate CAS No. 66237-10-3

1-Dodecanamine, 4-methylbenzenesulfonate

Cat. No.: B14070147
CAS No.: 66237-10-3
M. Wt: 357.6 g/mol
InChI Key: KZFCYTLYBAMSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dodecanamine, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C19H35NO3S. It is a salt formed from the reaction of 1-dodecanamine and 4-methylbenzenesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecanamine, 4-methylbenzenesulfonate can be synthesized through a straightforward acid-base reaction. The primary amine group of 1-dodecanamine reacts with the sulfonic acid group of 4-methylbenzenesulfonic acid to form the salt. The reaction typically occurs in an aqueous or organic solvent under mild conditions, with the temperature maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mixing of the reactants in a controlled environment. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Dodecanamine, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted amines, while oxidation reactions can produce corresponding amine oxides .

Scientific Research Applications

1-Dodecanamine, 4-methylbenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-dodecanamine, 4-methylbenzenesulfonate is primarily related to its surfactant properties. The compound can interact with lipid bilayers and proteins, disrupting their structure and function. This interaction is facilitated by the hydrophobic dodecyl chain and the hydrophilic sulfonate group, allowing the compound to insert into lipid membranes and alter their properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-Dodecanamine, N-dodecyl-, 4-methylbenzenesulfonate
  • Dodecyl 4-methylbenzenesulfonate
  • Phenylmethanaminium 4-methylbenzenesulfonate

Uniqueness

1-Dodecanamine, 4-methylbenzenesulfonate is unique due to its specific combination of a long hydrophobic chain and a hydrophilic sulfonate group. This combination imparts distinct surfactant properties, making it particularly effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds .

Properties

CAS No.

66237-10-3

Molecular Formula

C19H35NO3S

Molecular Weight

357.6 g/mol

IUPAC Name

dodecan-1-amine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H27N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-6-2-4-7(5-3-6)11(8,9)10/h2-13H2,1H3;2-5H,1H3,(H,8,9,10)

InChI Key

KZFCYTLYBAMSLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.